

Synthesis of 3-(2,4-Dimethylphenoxy)azetidine: An Experimental Protocol

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Compound of Interest

Compound Name: 3-(2,4-Dimethylphenoxy)azetidine

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This document provides a detailed experimental protocol for the synthesis of **3-(2,4-Dimethylphenoxy)azetidine**, a key intermediate in the development of novel therapeutics. The following sections outline the synthetic strategy, a step-by-step experimental procedure, and the expected analytical data.

Synthetic Strategy

The synthesis of **3-(2,4-Dimethylphenoxy)azetidine** is proposed via a two-step process commencing with the readily available N-Boc-3-hydroxyazetidine. The initial step involves a Mitsunobu reaction to couple N-Boc-3-hydroxyazetidine with 2,4-dimethylphenol, yielding the protected intermediate, N-Boc-**3-(2,4-dimethylphenoxy)azetidine**. Subsequent deprotection of the Boc group under acidic conditions affords the target compound, **3-(2,4-Dimethylphenoxy)azetidine**.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-(2,4-dimethylphenoxy)azetidine

Materials:

- N-Boc-3-hydroxyazetidine

- 2,4-Dimethylphenol
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 2,4-dimethylphenol (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
- Stir the mixture at 0 °C for 15 minutes.
- Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-**3-(2,4-dimethylphenoxy)azetidine** as a solid.

Step 2: Synthesis of 3-(2,4-Dimethylphenoxy)azetidine

Materials:

- N-Boc-**3-(2,4-dimethylphenoxy)azetidine**
- 4 M HCl in 1,4-Dioxane
- Dichloromethane (DCM)
- Diethyl ether (Et₂O)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve N-Boc-**3-(2,4-dimethylphenoxy)azetidine** (1.0 eq) in a minimal amount of dichloromethane.
- Add 4 M HCl in 1,4-dioxane (10 eq) to the solution at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- To isolate the free base, partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield **3-(2,4-Dimethylphenoxy)azetidine**. The product can be further purified by trituration with diethyl ether if necessary.

Data Presentation

Step	Compound	Starting Material (eq)	Reagent 1 (eq)	Reagent 2 (eq)	Solvent	Yield (%)	Purity (%)
1	N-Boc-3-(2,4-dimethylphenoxy)azetidine	1.0	PPh_3 (1.5)	DIAD (1.5)	THF	75-85	>95
2	3-(2,4-Dimethylphenoxy)azetidine	1.0	4 M HCl (10)	-	DCM	85-95	>98

Characterization Data (Expected)

- N-Boc-3-(2,4-dimethylphenoxy)azetidine:**
 - ^1H NMR and ^{13}C NMR spectroscopy will confirm the presence of the Boc protecting group, the azetidine ring, and the 2,4-dimethylphenoxy moiety with the expected chemical shifts and coupling constants.
 - Mass spectrometry (e.g., ESI-MS) will show the expected molecular ion peak corresponding to the molecular weight of the compound.
- 3-(2,4-Dimethylphenoxy)azetidine:**
 - ^1H NMR and ^{13}C NMR spectroscopy will show the absence of the Boc group signals and the characteristic signals for the azetidine and 2,4-dimethylphenoxy groups.
 - Mass spectrometry will confirm the molecular weight of the final product.

Experimental Workflow



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